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molecular formula C7H12N2O B2870396 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol CAS No. 86354-06-5

2-(1-methyl-1H-imidazol-2-yl)propan-2-ol

Cat. No. B2870396
M. Wt: 140.186
InChI Key: KMXMJCYZZXTVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04378357

Procedure details

The 1-methylimidazole was dissolved in dry THF and the solution cooled to 5° C. A 10% excess n-butylithium was added over one hour period with the reaction vessel being maintained at a temperature range of 5°-20° C. under nitrogen. The solution at the end of the addition was homogenous and purplish in color. After stirring two hours at room temperature, the reaction flask was then cooled to ~10° C. and the acetone in dry THF was added slowly with stirring. After the addition the solution was allowed to stir at ambient temperature one hour then poured onto ice-water. The aqueous layer was acidified with dilute HCl and extracted with ether. The aqueous layer was then basified with K2CO3 then extracted with CH2Cl2 several times. The combined and dried CH2Cl2 extracts were concentrated to yield a white solid which was recrystallized from ethyl acetate; mp 128°-129° C. Structure was confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH3:7][C:8]([CH3:10])=[O:9].Cl>C1COCC1>[OH:9][C:8]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1)([CH3:10])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 10% excess n-butylithium was added over one hour period with the reaction vessel
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
being maintained at a temperature range of 5°-20° C. under nitrogen
ADDITION
Type
ADDITION
Details
The solution at the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction flask was then cooled to ~10° C.
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
After the addition the solution
STIRRING
Type
STIRRING
Details
to stir at ambient temperature one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
then poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
then extracted with CH2Cl2 several times
CONCENTRATION
Type
CONCENTRATION
Details
dried CH2Cl2 extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC(C)(C)C=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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